molecular formula C11H12N2 B1336341 4-Methyl-3-(1H-pyrrol-1-yl)aniline CAS No. 94009-17-3

4-Methyl-3-(1H-pyrrol-1-yl)aniline

Cat. No. B1336341
CAS RN: 94009-17-3
M. Wt: 172.23 g/mol
InChI Key: NEQLOMKLDPPIFV-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-pyrrol-1-yl)aniline, also known as 4-MPA, is a synthetic organic compound with a wide range of applications in the scientific community. 4-MPA is an aromatic amine that has been studied for its potential use in a variety of applications, including drug design, medicinal chemistry, and biochemistry. It is a versatile compound that can be easily synthesized in the laboratory and has been used in a number of research studies.

Scientific Research Applications

Therapeutic Applications

Pyrrole derivatives are widely used in medicinal chemistry due to their presence in many therapeutically active compounds. They have applications in creating fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Bio-sensing Applications

Electrochemical impedance spectroscopy has been used to construct label-free impedance immunosensing systems for the ultra-sensitive determination of biomarkers like calreticulin (CALR) in human serum samples. This involves the electropolymerization of monomers like oxiran-2-yl methyl 3-(1H-pyrrol-1-yl) propionate on low-cost and disposable electrodes .

Antifungal Activity

The electrostatic region of pyrrole derivatives has been studied for its antifungal activity. For instance, the benzene ring of indazole derivatives has shown beneficial electropositivity for antifungal effects .

Electrochemical and Optical Properties

New monomers and polymers based on pyrrole derivatives have been synthesized to study their electrochemical and optical properties. These studies contribute to the development of materials with potential applications in electronics and photonics .

Antibacterial, Antifungal, and Antitubercular Medicines

Molecular docking studies and biological evaluations have been conducted on new pyrrole derivatives, leading to the development of novel classes of antibacterial, antifungal, and antitubercular medicines .

properties

IUPAC Name

4-methyl-3-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQLOMKLDPPIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424480
Record name 4-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(1H-pyrrol-1-yl)aniline

CAS RN

94009-17-3
Record name 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94009-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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